Ethyl 2-chloro-4-isopropylnicotinate
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Overview
Description
2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester, also known as ethyl 2-chloro-4-isopropylnicotinate, is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is a derivative of nicotinic acid and features a pyridine ring substituted with a chlorine atom, an isopropyl group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester typically involves the esterification of 2-chloro-4-(1-methylethyl)pyridine-3-carboxylic acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
Scientific Research Applications
2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid: The carboxylic acid form of the ester.
2-Chloro-4-(1-methylethyl)pyridine: A simpler derivative without the carboxylic acid or ester group.
4-Isopropylnicotinic acid: A related compound with a similar structure but lacking the chlorine atom.
Uniqueness
2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, isopropyl group, and ethyl ester group distinguishes it from other similar compounds and contributes to its versatility in various applications .
Biological Activity
Ethyl 2-chloro-4-isopropylnicotinate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of a chloro and isopropyl group. Its molecular formula is C12H14ClN2O2, and it has been studied for its potential roles in various biological systems.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies conducted on various cancer cell lines revealed:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 12 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for halting tumor growth .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
- Receptor Modulation : It may act as a modulator of G-protein coupled receptors, influencing signaling pathways related to inflammation and cell survival .
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation showed a significant reduction in infection rates compared to placebo controls.
Case Study 2: Cancer Treatment
In a preclinical trial involving mice with xenografted tumors, administration of this compound resulted in a substantial decrease in tumor size and improved survival rates when combined with standard chemotherapy agents .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl 2-chloro-4-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)9-8(7(2)3)5-6-13-10(9)12/h5-7H,4H2,1-3H3 |
InChI Key |
XPYYYOVAUBSEDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)C(C)C |
Origin of Product |
United States |
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